Physicochemical Profiling and Synthetic Methodologies of Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate: A Comprehensive Technical Guide
Physicochemical Profiling and Synthetic Methodologies of Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate: A Comprehensive Technical Guide
Executive Summary
Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate (CAS 66155-34-8)[1] is a highly versatile heterocyclic scaffold characterized by a benzothiazine core fused to an exocyclic ylidene acetate moiety. In modern drug development and materials science, this compound serves as a critical intermediate. It functions as a cyclic mercapto-substituted β -enamino ester, making it an ideal building block for domino cyclization reactions to yield complex polycyclic architectures[2], as well as a potent electron-rich pharmacophore for target binding.
This whitepaper provides an authoritative, deep-dive analysis into the physicochemical properties, tautomeric dynamics, and self-validating synthetic protocols required to accurately isolate and utilize this compound.
Structural Profiling & Tautomeric Dynamics
The structural integrity and reactivity of 1,4-benzothiazines are heavily dictated by their tautomeric state. The core can theoretically exist in an imine form (2H-1,4-benzothiazine) or an enamine form (3(4H)-ylidene)[3].
The Causality of Tautomeric Bias: For ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate, the equilibrium is almost exclusively driven toward the 3(4H)-ylidene (enamine) tautomer [3]. This thermodynamic preference is caused by extended π -conjugation. The exocyclic double bond allows the lone pair of electrons on the secondary amine (N4) to delocalize through the thiazine ring and the ylidene carbon, directly into the electron-withdrawing ester carbonyl. This "push-pull" electronic effect drastically lowers the ground-state energy of the ylidene tautomer compared to the endocyclic imine form[4].
Table 1: Physicochemical and Structural Properties
| Property | Value | Analytical Significance |
| IUPAC Name | Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate | Defines the exocyclic enamine structure |
| CAS Registry Number | 66155-34-8[5] | Unique identifier for database cross-referencing |
| Molecular Formula | C12H13NO2S[1] | Confirms reaction stoichiometry |
| Molecular Weight | 235.30 g/mol [1] | Target mass for LC-MS ( m/z [M+H]⁺ ~236.07) |
| Tautomeric State | 3(4H)-ylidene (Enamine) | Dominant form due to ester conjugation |
| LogP (Predicted) | ~2.8 - 3.1 | Indicates moderate lipophilicity for drug design |
| Hydrogen Bond Donors | 1 (N-H) | Crucial for target binding and crystal packing |
| Hydrogen Bond Acceptors | 3 (O, O, N) | Facilitates interactions with biological targets |
Mechanistic Pathways & Synthetic Protocols
The most robust and regioselective method for constructing this specific scaffold is the condensation of 2-aminobenzenethiol with ethyl 4-chloroacetoacetate[2].
Mechanistic pathway for synthesizing the benzothiazine ylidene tautomer.
Step-by-Step Synthetic Methodology
This protocol is designed as a self-validating system to ensure high yield and correct tautomeric isolation.
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Reagent Preparation & S-Alkylation:
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Action: Dissolve 2-aminobenzenethiol (10.0 mmol, 1.0 eq) in 20 mL of absolute ethanol. Cool the solution to 0–5 °C in an ice bath. Dropwise, add ethyl 4-chloroacetoacetate (10.5 mmol, 1.05 eq).
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Causality: Thiolates are softer and significantly more nucleophilic than primary amines. Maintaining a low temperature ensures regioselective SN2 attack at the primary alkyl chloride over N -alkylation, preventing the formation of unwanted regioisomers[2].
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Acid-Catalyzed Cyclization:
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Action: After 30 minutes of stirring at 0 °C, add a catalytic amount of glacial acetic acid (0.5 mL). Heat the reaction mixture to reflux (78 °C) for 4–6 hours.
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Causality: The acetic acid protonates the ketone carbonyl of the intermediate thioether, increasing its electrophilicity. This drives the 6-endo-trig intramolecular nucleophilic attack by the pendant primary amine, followed by dehydration to close the thiazine ring.
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Workup & Isolation:
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Action: Cool the mixture to room temperature, pour into 50 mL of ice-water, and neutralize with saturated NaHCO₃. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification:
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Action: Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc, 4:1) or recrystallize from ethanol to yield the pure ylidene product as a crystalline solid.
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Analytical Characterization (Self-Validating System)
To confirm that the isolated product is the 3(4H)-ylidene tautomer and not the 2H-1,4-benzothiazine imine, the following spectroscopic validation must be performed:
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¹H NMR (400 MHz, CDCl₃): The defining feature of the ylidene tautomer is the presence of a highly deshielded vinylic proton (=CH -COOEt), which typically appears as a sharp singlet at ~4.90 – 5.10 ppm [2]. Furthermore, a broad singlet corresponding to the secondary amine (NH ) will appear downfield at ~10.0 – 10.5 ppm due to hydrogen bonding and conjugation. The absence of a methylene singlet at ~3.5 ppm (-CH₂ -COOEt) definitively rules out the imine tautomer.
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FT-IR Spectroscopy: The carbonyl stretching frequency ( νC=O ) provides direct evidence of conjugation. An unconjugated aliphatic ester typically absorbs at >1730 cm⁻¹. In the ylidene tautomer, the extended push-pull conjugation shifts the ester carbonyl absorption significantly lower, to ~1650 – 1670 cm⁻¹ .
Applications in Drug Development & Materials Science
Advanced Pharmacophore Development
Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate acts as a highly reactive cyclic mercapto-substituted β -enamino ester. It is utilized in three-component domino cyclization reactions with isatins and cyclic 1,3-diketones to selectively construct diverse polycyclic spirooxindoles[2]. Furthermore, this specific 1,4-benzothiazine scaffold is a critical structural motif in the design of non-nucleoside inhibitors targeting the HCV NS5B polymerase, demonstrating significant antiviral potential[2].
Industrial Corrosion Inhibition
Beyond pharmacology, heterocyclic compounds containing the oxo-pyrazolylidene or benzothiazin-ylidene motifs exhibit exceptional efficacy as corrosion inhibitors for carbon steel in acidic environments (e.g., 1 M HCl)[6]. The high electron density provided by the sulfur and nitrogen heteroatoms, coupled with the planar π -conjugated ylidene system, facilitates strong, spontaneous chemisorption onto the metal surface. Thermodynamic evaluations confirm that these molecules form a protective barrier that obeys the Langmuir adsorption isotherm, acting as mixed-type inhibitors to drastically reduce anodic and cathodic corrosion rates[7].
References
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-acetic acid ethyl ester - Molaid Chemical Database. Source: molaid.com. 1
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-acetic acid ethyl ester Properties. Source: molaid.com. 5
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[2]Selective Construction of Diverse Polycyclic Spirooxindoles via a Three-Component Reaction of Cyclic Mercapto-Substituted β-Enamino Esters, Isatins, and Cyclic 1,3-Diketones. Source: The Journal of Organic Chemistry - ACS Publications. 2
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[3]CA1180702A - 4h-1,4-benzothiazine derivatives and intermediates. Source: Google Patents. 3
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[4]Reactions of 1,4-benzothiazine system. Source: Thieme-connect. 4
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[7] & [6]Inhibiting effect of the essential oil of the Schinus Terebinthifolius fruits on corrosion of E24 carbon steel in 1 M HCl (Referencing Benzothiazine-ylidene derivatives). Source: ResearchGate. 7
Sources
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